Bibo 3304 trifluoroacetate is a synthetic compound widely employed in scientific research as a selective antagonist of the neuropeptide Y receptor Y1 (NPY Y1) [, , , , , , , ]. It acts by competitively binding to the NPY Y1 receptor, effectively blocking the actions of neuropeptide Y (NPY) at this specific receptor site [, , , , , , , ]. This selective antagonism makes Bibo 3304 trifluoroacetate a valuable tool for investigating the physiological roles of NPY Y1 receptors in various biological systems, including the central nervous system and peripheral tissues.
Applications
Neuroscience: Researchers have utilized Bibo 3304 trifluoroacetate to investigate the involvement of NPY Y1 receptors in anxiety and fear responses [, , , , ]. Studies have demonstrated that administration of Bibo 3304 trifluoroacetate can attenuate the anxiolytic effects of certain drugs, suggesting a role for NPY Y1 receptors in mediating anxiety-related behaviors [, , ]. Further investigations have explored the impact of Bibo 3304 trifluoroacetate on fear conditioning and extinction, providing insights into the complex interplay between NPY Y1 receptors and fear-related learning and memory processes [].
Cardiovascular Research: Bibo 3304 trifluoroacetate has been employed to examine the contribution of NPY Y1 receptors to the regulation of blood pressure and sympathetic nervous system activity [, , ]. Studies utilizing Bibo 3304 trifluoroacetate have demonstrated its ability to modulate blood pressure responses, highlighting the involvement of NPY Y1 receptors in cardiovascular control mechanisms [, ].
Oncology: Recent research has begun to explore the potential of targeting NPY receptors in cancer therapy [, ]. Studies have shown that Bibo 3304 trifluoroacetate can inhibit the proliferation and invasion of colon cancer cells [, ]. This finding suggests a potential role for NPY Y1 receptor antagonists, like Bibo 3304 trifluoroacetate, as novel therapeutic agents for colorectal cancer treatment.
Appetite and Metabolism: Bibo 3304 trifluoroacetate has been instrumental in deciphering the complex roles of NPY in regulating appetite and feeding behavior [, , , ]. Studies have demonstrated that blockade of NPY Y1 receptors with Bibo 3304 trifluoroacetate can influence feeding responses, highlighting the intricate interplay between NPY receptor subtypes in controlling appetite and energy balance [, , , ].
Related Compounds
Compound Description: [Leu31,Pro34]-Neuropeptide Y (also known as LP-NPY) is a potent and selective agonist of the Neuropeptide Y Y1 receptor (NPY1R) [, ]. It mimics the effects of the endogenous neuropeptide Y (NPY) at the NPY1R, leading to downstream cellular responses. In several studies, [Leu31,Pro34]-NPY has been shown to inhibit both mechanical and chemical itch, as well as the alloknesis phenomenon in a chronic dry skin model []. Furthermore, it has been implicated in increasing the proliferation and invasion of human uterine leiomyosarcoma cells [].
Relevance: [Leu31,Pro34]-NPY is structurally similar to NPY, the endogenous ligand of NPY1R, with specific amino acid substitutions that enhance its selectivity and potency for the Y1 receptor subtype. BIBO 3304 trifluoroacetate, on the other hand, acts as an antagonist at the NPY1R, blocking the actions of both NPY and agonists like [Leu31,Pro34]-NPY [, ]. This makes [Leu31,Pro34]-NPY a valuable tool for studying the opposite effects of BIBO 3304 trifluoroacetate in the context of NPY1R signaling.
GR231118
Compound Description: GR231118 is a potent and selective antagonist of the Neuropeptide Y Y1 receptor (NPY1R) []. Similar to BIBO 3304 trifluoroacetate, it binds to the NPY1R, preventing the endogenous ligand NPY from exerting its effects. GR231118 has been shown to significantly inhibit feeding behavior induced by melanin-concentrating hormone (MCH), suggesting an interaction between the NPY and MCH systems in regulating appetite [].
Relevance: Both GR231118 and BIBO 3304 trifluoroacetate belong to the class of NPY1R antagonists and share a similar mechanism of action by competitively blocking NPY binding to the receptor []. The structural similarities between these two antagonists highlight their shared target and pharmacological profile, albeit with potentially different binding affinities and pharmacokinetic properties.
BIIE0246
Compound Description: BIIE0246 is a selective antagonist of the Neuropeptide Y Y2 receptor (NPY2R) []. It acts by blocking the binding of NPY to the Y2 receptor subtype, thereby inhibiting the downstream signaling pathways mediated by this receptor. Studies have shown that BIIE0246 can reduce angiogenesis in tumor tissues and decrease neuropeptide Y-mediated proliferation of colonic endothelial cells (CECs) [].
Relevance: BIIE0246 targets the NPY system, similar to BIBO 3304 trifluoroacetate, but exhibits selectivity for a different receptor subtype (NPY2R) compared to BIBO 3304 trifluoroacetate's selectivity for NPY1R []. While both compounds modulate the NPY system, their distinct receptor specificities contribute to different pharmacological effects, making BIIE0246 useful for dissecting the roles of individual NPY receptor subtypes.
L-152,804
Compound Description: L-152,804 is a selective antagonist of the Neuropeptide Y Y5 receptor (NPY5R) [, ]. It acts by inhibiting the binding of NPY to its Y5 receptor subtype, thus blocking the downstream effects mediated by this receptor. L-152,804 has been investigated for its potential role in modulating food intake and drug-seeking behavior [, ].
Relevance: L-152,804 and BIBO 3304 trifluoroacetate both target the NPY system, but with different receptor subtype specificities. While BIBO 3304 trifluoroacetate acts on NPY1R, L-152,804 specifically targets NPY5R [, ]. This distinction highlights the diverse pharmacology within the NPY system and allows for a more precise understanding of the individual roles of each receptor subtype.
CGP-71683
Compound Description: CGP-71683 is a selective antagonist of the Neuropeptide Y Y5 receptor (NPY5R) []. It inhibits the binding of NPY to the Y5 receptor, preventing the activation of downstream signaling pathways. CGP-71683 has been investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases [].
Relevance: Similar to L-152,804, CGP-71683 exhibits selectivity for the NPY5R, in contrast to BIBO 3304 trifluoroacetate's affinity for NPY1R []. The use of both compounds in research allows for a more comprehensive understanding of the physiological and pathological roles of different NPY receptor subtypes.
BIBP 3226
Compound Description: BIBP 3226 is a selective antagonist of the Neuropeptide Y Y1 receptor (NPY1R) []. It binds to the Y1 receptor subtype, preventing the endogenous ligand NPY from exerting its effects. BIBP 3226 has been investigated for its potential role in cardiovascular regulation and blood pressure control [].
Relevance: BIBP 3226 shares the same molecular target as BIBO 3304 trifluoroacetate, acting as an antagonist at the NPY1R []. The structural similarities between these two compounds highlight their shared ability to block NPY1R signaling, albeit with potentially different binding affinities and pharmacokinetic profiles.
α-helical CRF
Compound Description: α-helical CRF (also known as α-helical corticotropin-releasing factor) is a potent agonist of the corticotropin-releasing factor receptor 1 (CRF1R) []. It mimics the actions of the endogenous ligand, corticotropin-releasing factor (CRF), leading to the activation of downstream signaling pathways. α-helical CRF is widely used in research to investigate the role of CRF1R in stress, anxiety, and other physiological processes [].
Relevance: While BIBO 3304 trifluoroacetate targets the NPY system, α-helical CRF acts on a different neurotransmitter system by activating CRF1R []. The comparison between these two compounds provides insights into the distinct roles of NPY and CRF signaling pathways in regulating various physiological processes, including anxiety.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BIBO3304 is a NPY Y1 receptor antagonist (IC50 values are 0.38 and 0.72 nM at human and rat receptors respectively) that displays > 2600-fold selectivity over Y2, Y4 and Y5 receptors. BIBO3304 inhibits NPY- and fasting-induced feeding in vivo following central administration.
Cytotoxic plant alkaloid with antitumor properties; prototypic DNA topoisomerase I inhibitor. Induces single strand DNA breaks and protein-DNA crosslinks.